4,4'-Bis(4-trifluorovinyloxy)biphenyl
Overview
Description
4,4’-Bis(4-trifluorovinyloxy)biphenyl is a chemical compound with the molecular formula C16H8F6O2 and a molecular weight of 346.22 g/mol . This compound is known for its unique structure, which includes two trifluorovinyloxy groups attached to a biphenyl core. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(4-trifluorovinyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with trifluorovinyl ethers under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(4-trifluorovinyloxy)biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(4-trifluorovinyloxy)biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluorovinyloxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4,4’-Bis(4-trifluorovinyloxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of advanced materials and polymers.
Biology: The compound is employed in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-trifluorovinyloxy)biphenyl involves its interaction with molecular targets and pathways within a system. The trifluorovinyloxy groups play a crucial role in its reactivity and interactions. These groups can form strong bonds with various substrates, leading to the formation of stable complexes. The biphenyl core provides structural stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Bis(4-trifluorovinyloxy)biphenyl.
4,4’-Dichlorobiphenyl: Another biphenyl derivative with different substituents.
4,4’-Difluorobiphenyl: A similar compound with fluorine atoms instead of trifluorovinyloxy groups.
Uniqueness
4,4’-Bis(4-trifluorovinyloxy)biphenyl is unique due to the presence of trifluorovinyloxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and make it suitable for various applications in research and industry .
Properties
IUPAC Name |
1-(1,2,2-trifluoroethenoxy)-4-[4-(1,2,2-trifluoroethenoxy)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O2/c17-13(18)15(21)23-11-5-1-9(2-6-11)10-3-7-12(8-4-10)24-16(22)14(19)20/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDHDIXRBUDLFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(=C(F)F)F)OC(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134174-05-3 | |
Record name | 1,1′-Biphenyl, 4,4′-bis[(1,2,2-trifluoroethenyl)oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134174-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70373511 | |
Record name | 4,4'-Bis(4-trifluorovinyloxy)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134130-19-1 | |
Record name | 4,4'-Bis(4-trifluorovinyloxy)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 134130-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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